molecular formula C12H17N3O4S B14833627 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide

5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide

Cat. No.: B14833627
M. Wt: 299.35 g/mol
InChI Key: VTGVSGWCGHSRFP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C12H16N2O2S It is known for its unique structural features, which include a cyclopropoxy group and a methylsulfonamido group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Picolinamide Backbone: The synthesis begins with the preparation of the picolinamide backbone through a reaction between picolinic acid and an appropriate amine under acidic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable base.

    Attachment of the Methylsulfonamido Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Cyclopropyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various cyclopropoxy derivatives.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)picolinamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.

    5-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide: Contains a methylthio group instead of a methylsulfonamido group.

    5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)picolinamide: Similar structure but with a different substitution pattern on the nitrogen atom.

Uniqueness

5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropoxy and methylsulfonamido groups makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-7-10(19-8-4-5-8)11(13-9)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

VTGVSGWCGHSRFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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